molecular formula C16H16N4O B14271908 4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline) CAS No. 170146-28-8

4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline)

Cat. No.: B14271908
CAS No.: 170146-28-8
M. Wt: 280.32 g/mol
InChI Key: FHZCDWIDOJVZNX-UHFFFAOYSA-N
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Description

4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline): is an organic compound with the molecular formula C14H12N4O It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms

Chemical Reactions Analysis

Types of Reactions: 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), cerium ammonium nitrate (CAN).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline) involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole
  • 2,5-Bis(4’-aminophenyl)-1,3,4-oxadiazole
  • 2,5-Di(p-aminophenyl)-1,3,4-oxadiazole
  • 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(benzenamine)

Comparison: Compared to these similar compounds, 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline) is unique due to the presence of the 2-methylaniline groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a distinct and valuable compound for various applications .

Properties

CAS No.

170146-28-8

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

4-[5-(4-amino-3-methylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylaniline

InChI

InChI=1S/C16H16N4O/c1-9-7-11(3-5-13(9)17)15-19-20-16(21-15)12-4-6-14(18)10(2)8-12/h3-8H,17-18H2,1-2H3

InChI Key

FHZCDWIDOJVZNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN=C(O2)C3=CC(=C(C=C3)N)C)N

Origin of Product

United States

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